
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is a chemical compound with the CAS Number: 889940-10-7. Its molecular weight is 220.27 . The IUPAC name for this compound is 4-(3-methylphenyl)tetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is C13H16O3 . The InChI code for this compound is 1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is 220.27 . The compound’s molecular formula is C13H16O3 .Applications De Recherche Scientifique
Applications in Corrosion Inhibition
One notable application of pyran derivatives, which include compounds structurally similar to 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, is in the field of corrosion inhibition. A study by Saranya et al. (2020) explored the corrosion mitigation effects of various pyran derivatives on mild steel in a sulfuric acid solution. These compounds, characterized by methods like FTIR and Mass spectroscopy, demonstrated significant inhibition efficiencies, reaching up to 95% for certain derivatives. The study suggests that pyran derivatives can act as mixed-type inhibitors, adhering to the metal surface and forming a protective layer, thus preventing corrosion. This application is particularly relevant in industries where metal durability is crucial, such as in construction and manufacturing (Saranya et al., 2020).
Synthesis and Chemical Reactivity
Another area of research involves the synthesis and reactivity of compounds related to 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. Agekyan and Mkryan (2015) investigated the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. Their work highlights the compound's utility in creating diamides through reactions with various amines, showcasing its versatility in organic synthesis and potential applications in developing pharmaceuticals and other organic compounds (Agekyan & Mkryan, 2015).
Antitumor Activity
Research by Pirol et al. (2014) on derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, which shares a structural motif with 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, demonstrated potent antiproliferative activities against various human cancer cell lines. The study identified compounds with significant cytotoxic activities, indicating the potential of pyran derivatives in cancer research and the development of new anticancer agents (Pirol et al., 2014).
Propriétés
IUPAC Name |
4-(3-methylphenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMHVEDXEBDFFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594437 |
Source


|
| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid | |
CAS RN |
889940-10-7 |
Source


|
| Record name | Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

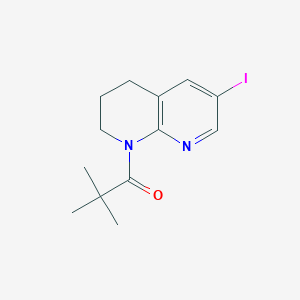
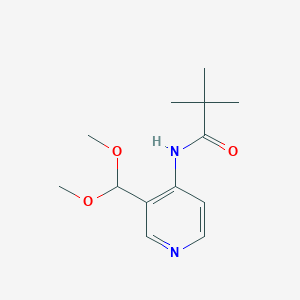
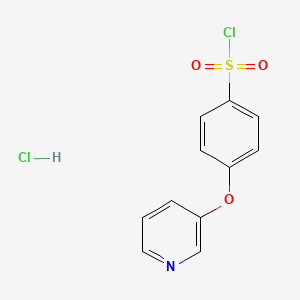
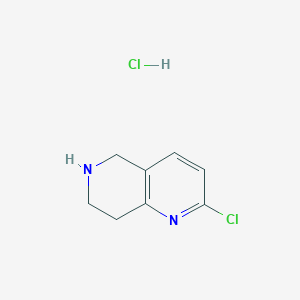
![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
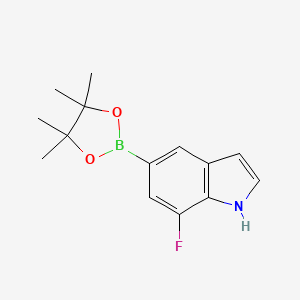

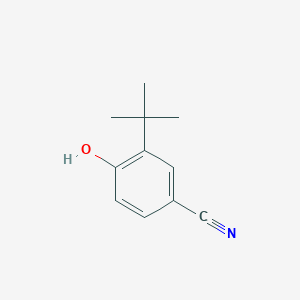


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)
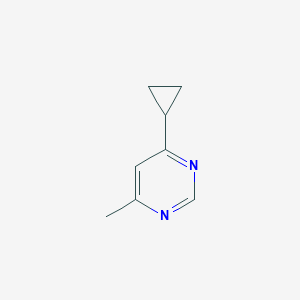

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)